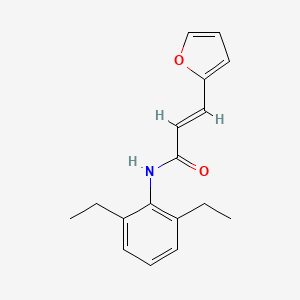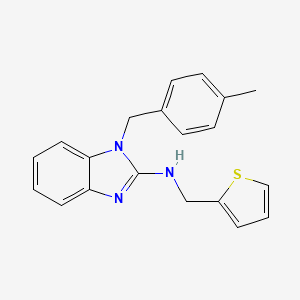
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been reported to act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Moreover, this compound has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been reported to inhibit the growth of various bacterial and fungal strains. In addition, it has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its broad-spectrum activity against various diseases. Moreover, this compound has shown low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility, which makes it difficult to administer in vivo.
Direcciones Futuras
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has shown promising results in various studies, and there is a need for further research to explore its potential therapeutic applications fully. Some of the future directions for research on this compound include:
1. Development of more efficient synthesis methods to improve yields and purity.
2. Investigation of the compound's mechanism of action to gain a better understanding of its therapeutic potential.
3. Evaluation of the compound's efficacy in animal models to determine its safety and efficacy in vivo.
4. Development of new formulations to improve the compound's solubility and bioavailability.
5. Exploration of the compound's potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a promising compound that has shown potential therapeutic applications in various studies. It exhibits broad-spectrum activity against various diseases, including cancer, bacterial, and fungal infections. Moreover, this compound has neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to explore its full therapeutic potential and develop more efficient synthesis methods and formulations.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves the reaction of 4-methylbenzylamine, 2-thienylmethanol, and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported to yield the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-15-8-10-16(11-9-15)14-23-19-7-3-2-6-18(19)22-20(23)21-13-17-5-4-12-24-17/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSBRWBGPHQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
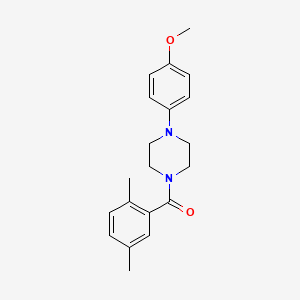

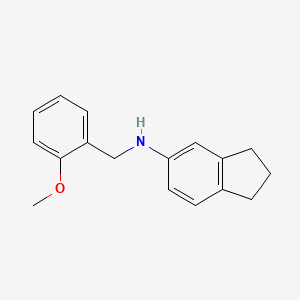
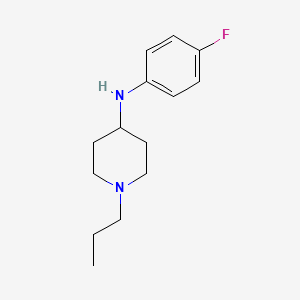
![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
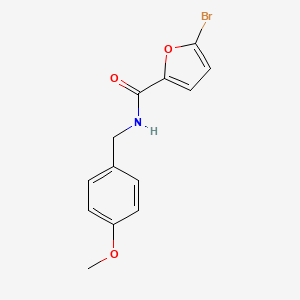
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
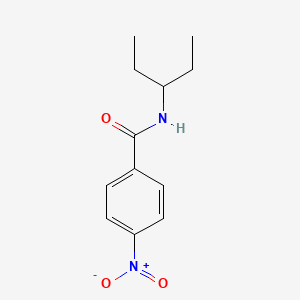
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)
